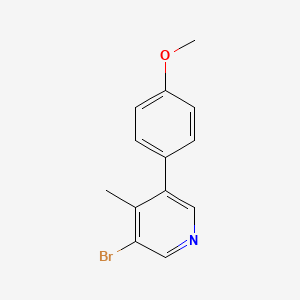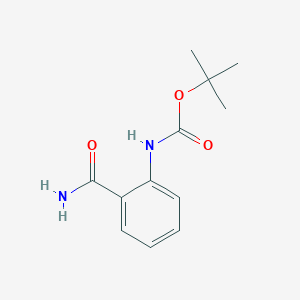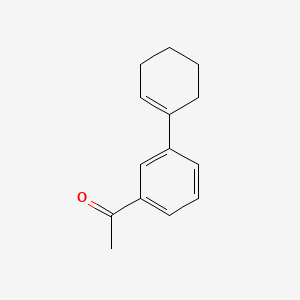
1-(3-Propyl-1,2,4-thiadiazol-5-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Propyl-1,2,4-thiadiazol-5-yl)piperazine is a heterocyclic compound that contains both a thiadiazole and a piperazine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of the thiadiazole ring imparts unique chemical properties, making it a valuable compound for research and development.
Direcciones Futuras
The future directions for research on 1-(3-Propyl-1,2,4-thiadiazol-5-yl)piperazine could involve further exploration of its biological activities and potential applications. For instance, it could be interesting to investigate its potential as an anticonvulsant agent . Additionally, further studies could be conducted to better understand its mechanism of action and to optimize its synthesis process .
Mecanismo De Acción
Target of Action
Similar compounds, such as 2,5-disubstituted-1,3,4-thiadiazole derivatives, have been evaluated for their anticonvulsant activity . This suggests that the compound might interact with targets involved in neuronal signaling, potentially influencing the excitability of neurons.
Mode of Action
Based on the anticonvulsant activity of related compounds , it can be hypothesized that this compound may interact with neuronal targets to modulate their activity, thereby influencing neuronal excitability and potentially mitigating seizure activity.
Biochemical Pathways
Given the potential anticonvulsant activity of related compounds , it is plausible that this compound may influence pathways related to neuronal signaling and excitability.
Result of Action
If the compound does indeed exhibit anticonvulsant activity as suggested by the activity of related compounds , it may help to reduce neuronal excitability and potentially mitigate seizure activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Propyl-1,2,4-thiadiazol-5-yl)piperazine can be synthesized through a multi-step process involving the formation of the thiadiazole ring followed by the introduction of the piperazine moiety. One common method involves the reaction of 3-propyl-1,2,4-thiadiazole-5-carboxylic acid with piperazine in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Propyl-1,2,4-thiadiazol-5-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiadiazole ring can lead to the formation of dihydrothiadiazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazoles.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
1-(3-Propyl-1,2,4-thiadiazol-5-yl)piperazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Comparación Con Compuestos Similares
1-(3-Propyl-1,2,4-thiadiazol-5-yl)piperazine can be compared with other similar compounds, such as:
1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine: Similar structure but with a methyl group instead of a propyl group, leading to different chemical properties and biological activities.
1-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazine: Contains an ethyl group, which may affect its reactivity and applications.
1-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperazine:
The uniqueness of this compound lies in its specific combination of the propyl group and the thiadiazole-piperazine framework, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
5-piperazin-1-yl-3-propyl-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4S/c1-2-3-8-11-9(14-12-8)13-6-4-10-5-7-13/h10H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLPKVQRIZMEPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NSC(=N1)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![tert-Butyl N-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]carbamate](/img/structure/B6334682.png)

![2-(2,3-Difluorophenyl)[1,3]dioxolane](/img/structure/B6334701.png)
